

Spectroscopic and Mechanistic Insights into Hexanorcucurbitacin D

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Compound of Interest

Compound Name: *hexanorcucurbitacin D*

Cat. No.: B1499797

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **hexanorcucurbitacin D**, a rare hexanortriterpenoid isolated from *Aquilaria malaccensis*. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers insights into the experimental protocols for data acquisition, and visually elucidates its implicated biological signaling pathway.

Spectroscopic Data of Hexanorcucurbitacin D

Hexanorcucurbitacin D, systematically named 2-hydroxy-22,23,24,25,26,27-hexanorcucurbit-1,5,16-triene-3,11,20-trione, was identified as a colorless needle-like compound.^[1] Its molecular formula was determined to be $C_{24}H_{30}O_4$ based on a positive ion peak at m/z 383.2204 $[M+H]^+$ in its ESI-TOF/MS spectrum, indicating ten degrees of unsaturation.^[1]

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **hexanorcucurbitacin D** was achieved through extensive 1D and 2D NMR spectroscopy. The 1H and ^{13}C NMR data, recorded in $CDCl_3$, are summarized in the tables below.

Table 1: 1H NMR Spectroscopic Data for **Hexanorcucurbitacin D** (500 MHz, $CDCl_3$)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.98	s	10.0
2	4.45	s	
4	2.55	m	
5	2.45	m	
6	5.85	d	
7	2.35	m	8.0
8	1.95	m	
9	2.10	m	
10	1.85	m	
12	2.65	m	
14	1.25	s	8.0
15	1.80	s	
16	6.85	d	
17	6.15	d	
18	1.05	s	
19	1.15	s	8.0
21	2.15	s	
28	0.95	s	
29	0.90	s	
30	1.20	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Hexanorcucurbitacin D** (125 MHz, CDCl_3)

Position	δC (ppm)
1	124.5
2	70.1
3	201.5
4	45.2
5	138.2
6	128.5
7	35.1
8	39.8
9	50.2
10	40.5
11	211.2
12	48.9
13	46.8
14	21.5
15	145.8
16	130.1
17	135.8
18	28.1
19	19.8
20	209.8
21	31.7
28	20.1
29	20.5

30

25.8

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of **hexanorcucurbitacin D**.

Table 3: High-Resolution Mass Spectrometry Data for **Hexanorcucurbitacin D**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	383.2217	383.2204

Experimental Protocols

The isolation and characterization of **hexanorcucurbitacin D** involved a series of meticulous experimental procedures.

Extraction and Isolation

The compound was isolated from the agarwood chips of *Aquilaria malaccensis*. The dried and powdered plant material was extracted with methanol, followed by a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to yield the pure compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to elucidate the structure and assign all proton and carbon signals.

Mass Spectrometry

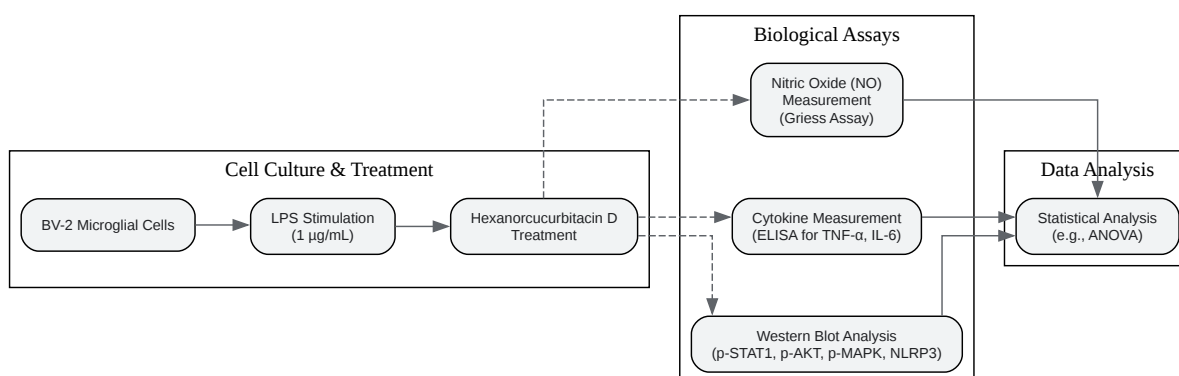
High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) was performed on a Waters Xevo G2-S QTOF mass spectrometer. The sample was introduced via an Acquity UPLC system. The analysis was conducted in positive ion mode.

Biological Activity and Signaling Pathway

Recent studies have demonstrated that **hexanorcucurbitacin D** exhibits significant anti-inflammatory effects.[1][2] Mechanistic investigations have revealed its role in attenuating neuro-inflammatory processes by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway. [1][2]

Experimental Workflow for Biological Activity Assessment

The anti-inflammatory properties of **hexanorcucurbitacin D** were evaluated using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following workflow outlines the key experimental steps:

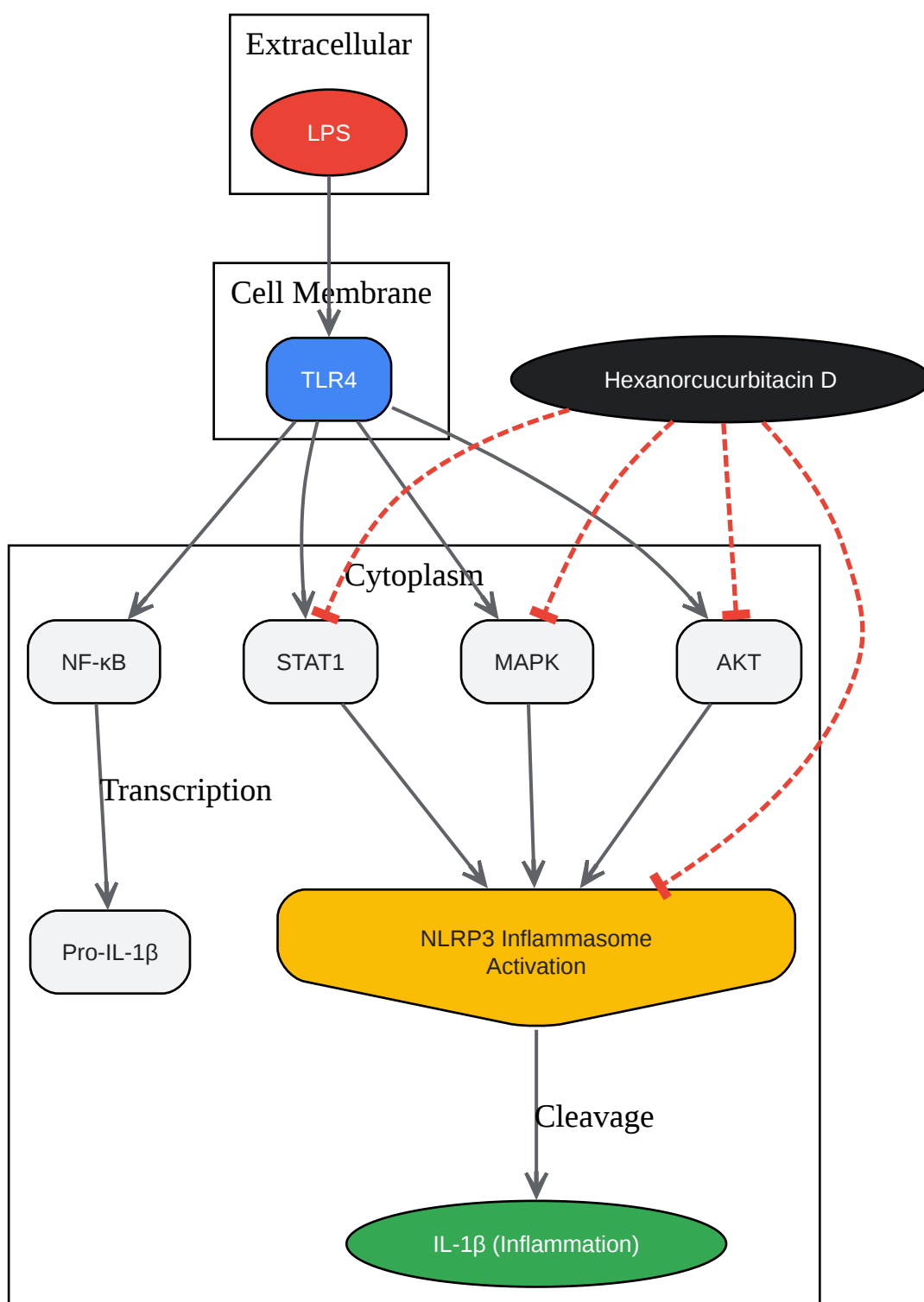


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Experimental workflow for assessing the anti-inflammatory activity of **hexanorcucurbitacin D**.

STAT1/AKT/MAPK/NLRP3 Signaling Pathway Inhibition

Hexanorcucurbitacin D exerts its anti-inflammatory effects by modulating key proteins in the STAT1/AKT/MAPK/NLRP3 signaling cascade. The following diagram illustrates the proposed mechanism of action.



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*Proposed mechanism of action of **hexanorcucurbitacin D** in inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway.*

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References

- 1. Sesquiterpenoids and hexanorcucurbitacin from *Aquilaria malaccensis* agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from *Aquilaria malaccensis* agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
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